2-[4-(4-Chloro-3-methylphenoxy)butylamino]ethanol
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Overview
Description
2-[4-(4-Chloro-3-methylphenoxy)butylamino]ethanol is an organic compound that features a chloro-substituted phenoxy group attached to a butylamino chain, which is further linked to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Chloro-3-methylphenoxy)butylamino]ethanol typically involves the reaction of 4-chloro-3-methylphenol with butylamine, followed by the introduction of an ethanol group. The process can be summarized as follows:
Step 1: 4-chloro-3-methylphenol reacts with butylamine in the presence of a base such as sodium hydroxide to form 4-(4-chloro-3-methylphenoxy)butylamine.
Step 2: The resulting 4-(4-chloro-3-methylphenoxy)butylamine is then reacted with ethylene oxide under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Chloro-3-methylphenoxy)butylamino]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a methyl group under specific conditions.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of 2-[4-(4-Chloro-3-methylphenoxy)butylamino]acetaldehyde or 2-[4-(4-Chloro-3-methylphenoxy)butylamino]acetic acid.
Reduction: Formation of 2-[4-(3-methylphenoxy)butylamino]ethanol.
Substitution: Formation of 2-[4-(4-Hydroxy-3-methylphenoxy)butylamino]ethanol or 2-[4-(4-Amino-3-methylphenoxy)butylamino]ethanol.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which 2-[4-(4-Chloro-3-methylphenoxy)butylamino]ethanol exerts its effects depends on its interaction with molecular targets. For example, if used as a drug, it may bind to specific receptors or enzymes, altering their activity and leading to a therapeutic effect. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-3-methylphenoxy)acetic acid
- 4-(4-Chloro-3-methylphenoxy)benzoic acid
- 2-(4-Chloro-3-methylphenoxy)acetohydrazide
Uniqueness
2-[4-(4-Chloro-3-methylphenoxy)butylamino]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[4-(4-chloro-3-methylphenoxy)butylamino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO2/c1-11-10-12(4-5-13(11)14)17-9-3-2-6-15-7-8-16/h4-5,10,15-16H,2-3,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAHTVZMINSLSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCCNCCO)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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